3-Dibutylamino-1-propyne
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Dibutylamino-1-propyne can be synthesized through various methods. One common approach involves the reaction of dibutylamine with propargyl bromide under basic conditions . The reaction typically proceeds as follows: [ \text{Dibutylamine} + \text{Propargyl Bromide} \rightarrow \text{this compound} + \text{HBr} ]
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions: 3-Dibutylamino-1-propyne undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form saturated amines.
Substitution: The propyne group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium azide (NaN3) can be employed.
Major Products Formed:
Oxidation: Formation of oxides and ketones.
Reduction: Formation of saturated amines.
Substitution: Formation of substituted propargylamines.
Scientific Research Applications
3-Dibutylamino-1-propyne has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in palladium complexes and as a mediator in various organic reactions.
Biology: The compound is utilized in the synthesis of biologically active molecules.
Medicine: It serves as an intermediate in the production of pharmaceuticals.
Industry: It is employed in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Dibutylamino-1-propyne involves its ability to act as an electron donor or acceptor. The nitrogen atom in the compound binds to metals such as magnesium and palladium, facilitating various catalytic processes . The compound can form dimers when it reacts with other molecules, and its molecular orbitals are composed of electrons around both nitrogen atoms .
Comparison with Similar Compounds
- N,N-Dibutylpropargylamine
- N,N-Di-n-butylpropargylamine
- 3-Di-n-butylamino-1-propyne
Comparison: 3-Dibutylamino-1-propyne is unique due to its specific combination of dibutylamino and propyne functional groups, which provide it with distinct reactivity and versatility in organic synthesis . Compared to similar compounds, it offers a more efficient platform for introducing these functional groups into target molecules .
Properties
IUPAC Name |
N-butyl-N-prop-2-ynylbutan-1-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21N/c1-4-7-10-12(9-6-3)11-8-5-2/h3H,4-5,7-11H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XTEBRELWTGWYDE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(CCCC)CC#C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70212754 | |
Record name | 3-Dibutylamino-1-propyne | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70212754 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6336-58-9 | |
Record name | 3-Dibutylamino-1-propyne | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006336589 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 6336-58-9 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=38942 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3-Dibutylamino-1-propyne | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70212754 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Dibutylamino-1-propyne | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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